[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol
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Overview
Description
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an oxolane ring, which is further connected to a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and ®-glycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxolane ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Scientific Research Applications
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol can be compared with similar compounds such as:
[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol: This compound has a similar structure but with the nitro group positioned at the 4th position on the phenyl ring instead of the 2nd position.
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol: Another similar compound with the nitro group at the 3rd position on the phenyl ring.
[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]ethanol: This compound has an ethanol group instead of a methanol group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[(2R,4R)-4-(2-nitrophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO4/c13-6-9-5-8(7-16-9)10-3-1-2-4-11(10)12(14)15/h1-4,8-9,13H,5-7H2/t8-,9+/m0/s1 |
InChI Key |
BIBCJADOERSLBC-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CO)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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